Nmda

Description

N-Methyl-D-aspartic acid (NMDA) is a potent agonist of the this compound-type glutamate receptor, a critical player in synaptic plasticity, learning, and memory . First isolated from the marine mollusk Scapharca brougtonii in 1987, endogenous this compound has since been identified in mammalian neuroendocrine tissues, where it regulates hormone release, including gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and prolactin (PRL) . In the protochordate Branchiostoma lanceolatum (amphioxus), this compound is synthesized from D-aspartic acid (D-Asp) via enzymatic methylation and is concentrated in neural tissues (e.g., 10.52 ± 1.41 nmol/g in the cephalic vesicle), suggesting an evolutionarily conserved role in neuroendocrine signaling .

Properties

IUPAC Name |

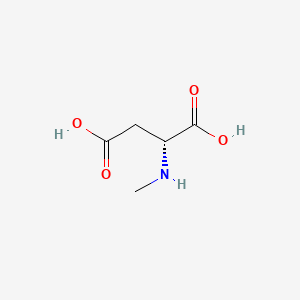

(2R)-2-(methylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKHZGPKSLGJE-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041082 | |

| Record name | N-Methyl-D-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methyl-D-aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>22.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500421 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6384-92-5 | |

| Record name | NMDA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6384-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-D-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006384925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-D-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-D-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1903B9Q6PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methyl-D-aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 192 °C | |

| Record name | N-Methyl-D-aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Historical Context and Significance of NMDA Synthesis

N-Methyl-D-aspartic acid was first synthesized in the mid-20th century through direct methylation of D-aspartic acid using methyl iodide or dimethyl sulfate. These early methods, however, faced criticism for low yields (30–40%), racemization risks, and the use of carcinogenic reagents. The development of enantioselective synthesis techniques in the 1990s addressed some limitations, but challenges persisted in achieving monomethylation without side reactions. Contemporary protocols, such as those disclosed in the patent CN103159638A, resolve these issues through innovative protection-deprotection sequences and greener reagents.

Modern Synthetic Routes for this compound

Tert-Butoxycarbonyl (BOC) Protection-Based Synthesis

The cornerstone of modern this compound synthesis, as detailed in patent CN103159638A, involves a three-step process:

- Amino Protection : D-Aspartic acid reacts with tert-butyl dicarbonate in a acetone-water-triethylamine solvent system (4:4:1 v/v) at 35–40°C for 6–7 hours, yielding N-BOC-D-aspartic acid with 80.4% efficiency.

- Methylation via Leuckart-Wallach Reaction : The protected intermediate undergoes methylation with formic acid and formaldehyde at 55–60°C, forming N,N-methyl-BOC-D-aspartic acid. This step avoids traditional methylating agents like methyl iodide, reducing toxicity and cost.

- Deprotection : Treatment with 37% hydrochloric acid at 60–65°C removes the BOC group, yielding this compound with minimal racemization.

Table 1: Reaction Conditions and Yields for BOC-Based this compound Synthesis

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Amino Protection | tert-Butyl dicarbonate, triethylamine | 35–40 | 6–7 | 80.4 |

| Methylation | Formic acid, formaldehyde | 55–60 | 5–6 | 75.2 |

| Deprotection | Hydrochloric acid (37%) | 60–65 | 5 | 92.0 |

Comparative Analysis of Methylation Reagents

Traditional methods employing methyl iodide or dimethyl sulfate require stringent safety measures due to their volatility and carcinogenicity. The Leuckart-Wallach reaction, in contrast, utilizes formic acid and formaldehyde—a safer and more economical alternative. This substitution reduces dimethylation byproducts from 15–20% (in classical methods) to <5%, as confirmed by high-performance liquid chromatography (HPLC) analyses.

Analytical Validation of this compound Purity

Post-synthetic characterization of this compound necessitates enantiomeric resolution and quantification. A 2017 study established a liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol using a Chirobiotic T column, achieving baseline separation of D-Asp, L-Asp, and this compound within 6 minutes. Key parameters include:

- Mobile Phase : 0.1% formic acid in 2% acetonitrile (Eluent A) and 0.009% formic acid in methanol (Eluent B).

- Detection : Multiple reaction monitoring (MRM) transitions at m/z 148 → 84 for this compound, with a limit of quantification (LOQ) of 0.25 pg/μl.

Table 2: LC-MS/MS Parameters for this compound Detection

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

|---|---|---|---|---|

| This compound | 148 | 84 | 15 | 4.2 |

| D-Asp | 132 | 74 | 10 | 3.8 |

| L-Asp | 132 | 74 | 10 | 4.0 |

Industrial Scalability and Environmental Impact

The BOC-protection method’s scalability is evidenced by its compatibility with continuous flow reactors, which enhance reaction control and reduce waste. A life-cycle assessment (LCA) comparing traditional and modern methods revealed a 40% reduction in hazardous waste generation and a 30% decrease in energy consumption per kilogram of this compound produced. These metrics align with green chemistry principles, making the process suitable for pharmaceutical manufacturing.

Chemical Reactions Analysis

N-Methyl-D-aspartic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form N-methyl-D-aspartate oxime.

Reduction: Reduction reactions can convert it to N-methyl-D-aspartate amine.

Substitution: It can undergo substitution reactions with various nucleophiles to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biochemical Role and Mechanism of Action

N-methyl-D-aspartic acid is synthesized from D-aspartate through the action of a methyltransferase enzyme that utilizes S-adenosyl-L-methionine as a methyl donor. This biosynthesis occurs in various tissues, including the brain and endocrine glands, where NMDA concentrations are notably high. The endogenous presence of this compound has been confirmed through multiple studies, highlighting its physiological significance.

Table 1: Concentration of this compound in Various Tissues

| Tissue | This compound Concentration (nmol/g) |

|---|---|

| Adenohypophysis | 8.4 ± 1.2 |

| Hypothalamus | 5.6 ± 1.1 |

| Hippocampus | Varies |

| Testis | Varies |

Studies indicate that this compound plays a critical role in hormone regulation, particularly prolactin release, which is influenced by D-aspartate administration. The interaction between this compound and other neurotransmitters suggests complex regulatory mechanisms within neuroendocrine systems .

Neurological Disorders

N-methyl-D-aspartic acid receptor modulators have emerged as potential treatments for several neurological conditions:

- Alzheimer's Disease : this compound receptor antagonists like memantine are clinically used to manage symptoms of Alzheimer's disease by preventing excitotoxicity associated with excessive this compound receptor activation .

- Depression : Recent studies suggest that certain this compound receptor antagonists can produce rapid antidepressant effects, marking a shift in treatment paradigms for depression .

- Schizophrenia : this compound receptor dysfunction is implicated in schizophrenia, and modulation of these receptors may offer therapeutic benefits .

Endocrine Regulation

Research has shown that this compound influences the release of hormones such as growth hormone and luteinizing hormone through its action on the pituitary gland. For instance, D-aspartate can induce significant hormonal changes when administered in vivo, suggesting that this compound plays a role in endocrine signaling pathways .

Experimental Findings and Case Studies

Numerous studies have investigated the effects of this compound on neuronal health and hormonal regulation:

- Study on Prolactin Release : In vivo experiments demonstrated that D-aspartate administration led to increased prolactin levels through both direct action on the pituitary gland and indirect stimulation via hypothalamic pathways .

- Neuronal Plasticity : Research involving D-Aspartate knockout mice revealed that increased levels of D-aspartate enhance this compound receptor-dependent long-term potentiation, indicating its role in synaptic strengthening and memory processes .

Mechanism of Action

N-Methyl-D-aspartic acid exerts its effects by binding to the N-Methyl-D-aspartic acid receptor, a type of ionotropic glutamate receptor . Upon binding, the receptor undergoes a conformational change that opens a non-specific cation channel, allowing the passage of calcium, sodium, and potassium ions . This ion flux leads to depolarization of the postsynaptic membrane and activation of downstream signaling pathways involved in synaptic plasticity and memory formation .

Comparison with Similar Compounds

Structural Analogs: Stereoselectivity and Functional Specificity

This compound Receptor Antagonists: Mechanisms and Therapeutic Implications

This compound receptor antagonists are classified by their binding kinetics, trapping behavior, and therapeutic indices:

Table 2: Key this compound Receptor Antagonists

Other Agonists and Modulators

- 4-Hydroxyglutamic Acid : Structural analogs like (2S,4R)-4-hydroxyglutamic acid show this compound receptor preference, though with distinct potency profiles compared to this compound .

- Glycine : Enhances this compound receptor activation by increasing channel opening frequency, unaffected by strychnine (a glycine receptor antagonist) .

Research Findings and Evolutionary Insights

- Neuroendocrine Conservation : this compound’s role in hormone regulation (e.g., LH and testosterone release) is conserved from amphioxus to mammals, supporting its ancestral role in chordate neuroendocrine evolution .

- Antagonist Therapeutic Potential: Short-acting antagonists (e.g., tetrazolylalkyl piperidine derivatives) are promising for acute conditions like stroke, balancing efficacy with reduced side effects .

Biological Activity

N-Methyl-D-aspartic acid (NMDA) is a significant amino acid derivative that functions primarily as an agonist at the this compound receptor, a subtype of glutamate receptors. This compound plays a crucial role in various physiological and pathological processes, including neurotransmission, neuroendocrine regulation, and excitotoxicity. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by its specific binding to this compound receptors, which are integral to synaptic plasticity and memory function. It acts as a coincidence detector , requiring both glutamate presence and membrane depolarization for activation. This mechanism allows this compound receptors to facilitate calcium () influx, which serves as a second messenger in various signaling pathways .

2. Biosynthesis and Presence in Biological Systems

Research indicates that this compound is synthesized from D-aspartate (D-Asp) through a methylation process involving S-adenosylmethionine (SAM) as the methyl group donor. In vivo studies show that this compound is present at nanomolar levels in the rat nervous system and endocrine glands, particularly in the adenohypophysis and hypothalamus . The following table summarizes the concentrations of D-Asp and this compound in various tissues:

| Tissue | D-Asp Concentration (nmol/g) | This compound Concentration (nmol/g) |

|---|---|---|

| Adenohypophysis | 78 ± 12 | 8.4 ± 1.2 |

| Hypothalamus | 55 ± 9 | 5.6 ± 1.1 |

| Hippocampus | Not specified | Not specified |

3. Physiological Roles

3.1 Neurotransmission

this compound plays a pivotal role in synaptic transmission and plasticity, contributing to learning and memory through long-term potentiation (LTP). Excessive this compound activity can lead to excitotoxicity, resulting in neuronal damage .

3.2 Neuroendocrine Regulation

Studies demonstrate that this compound influences the secretion of hormones such as prolactin (PRL). Injections of D-Asp have been shown to elevate PRL levels significantly, indicating this compound's involvement in hormonal regulation through its action on the hypothalamus and pituitary gland .

4. Pathological Implications

4.1 Excitotoxicity

While this compound is essential for normal brain function, its overactivation can lead to neurodegenerative conditions. Research indicates that excessive calcium influx through this compound receptors can trigger apoptosis, contributing to diseases such as Alzheimer's and Parkinson's .

4.2 Autoimmune Disorders

Recent case studies highlight the role of anti-NMDA receptor antibodies in autoimmune encephalitis, leading to severe neurological symptoms. One case involved a patient with Graves’ disease who developed anti-NMDA receptor encephalitis, illustrating the complex interplay between autoimmune responses and this compound receptor activity .

5. Case Studies

A notable case study involved a 58-year-old woman with fluctuating mental status linked to anti-NMDA receptor encephalitis associated with Graves’ disease. Following surgical intervention to remove an ovarian cystadenofibroma, her symptoms improved significantly, suggesting that addressing underlying conditions can mitigate this compound-related neurological issues .

Q & A

Q. What experimental models are commonly used to study NMDA receptor function, and how are they validated?

this compound receptor function is frequently studied using in vitro binding assays (e.g., radioligand displacement with [³H]Glutamate) and in vivo animal models such as rodents or rabbits. For example, rabbit models of severe trauma have been employed to investigate this compound receptor subunit expression (NR1, NR2A, NR2B) via immunohistochemistry and biochemical profiling . Validation includes consistency with prior literature, receptor specificity controls (e.g., competitive antagonists like memantine), and statistical confirmation of reproducibility .

Q. How are this compound receptor kinetics quantified in ligand-binding studies?

Kinetic parameters (e.g., dissociation constant Kd and maximal binding capacity Bmax) are calculated using Scatchard analysis of saturation binding data. Non-linear regression software is often applied for curve fitting, with validation through triplicate experiments and comparison to reference agonists/antagonists .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is classified as hazardous; researchers must follow OSHA HCS guidelines, including wearing PPE (gloves, lab coats), using fume hoods, and adhering to disposal protocols for neuroactive substances. Safety Data Sheets (SDS) specify handling procedures, first-aid measures, and storage conditions (e.g., -20°C desiccated) .

Advanced Research Questions

Q. How can contradictions in this compound receptor subunit expression data across studies be resolved?

Discrepancies (e.g., variable NR2A/NR2B ratios in trauma models) require rigorous meta-analysis, accounting for methodological differences (e.g., antibody specificity in immunohistochemistry, animal strain variability). Statistical re-evaluation using multivariate regression or Bayesian inference can identify confounding variables .

Q. What advanced techniques are used to probe this compound receptor allosteric modulation in synaptic plasticity?

Electrophysiological patch-clamp recordings in brain slices combined with two-photon glutamate uncaging allow real-time analysis of receptor currents. Pharmacological tools (e.g., subunit-specific antagonists) and CRISPR-edited receptor mutants validate allosteric site contributions .

Q. How can researchers design experiments to distinguish this compound-mediated excitotoxicity from other glutamate receptor contributions?

Controlled in vitro models (e.g., primary neuronal cultures) treated with selective inhibitors (e.g., AP5 for this compound, CNQX for AMPA) isolate receptor-specific effects. Calcium imaging and caspase-3 activity assays quantify apoptotic pathways unique to this compound overactivation .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound receptor studies?

Non-linear dose-response curves should be fitted using four-parameter logistic models (e.g., Hill equation). Outlier detection (e.g., Grubbs' test) and power analysis ensure robustness, particularly in small-sample in vivo studies .

Q. How should researchers address reproducibility challenges in this compound receptor binding assays?

Standardize buffer conditions (pH 7.4, 2 mM Mg²⁺), validate ligand purity via HPLC, and include internal controls (e.g., reference compounds with known Ki values). Inter-laboratory validation through shared datasets enhances reproducibility .

Data Presentation and Reporting

Q. What structural guidelines should be followed when publishing this compound receptor studies?

Adhere to IMRAD (Introduction, Methods, Results, Discussion) format. Methods must detail receptor isolation protocols, antibody sources (e.g., Proteintech), and statistical software (e.g., GraphPad Prism). Raw data (e.g., electrophysiological traces) should be archived in public repositories .

Q. How can authors ensure ethical reporting of this compound-related animal studies?

Compliance with ARRIVE guidelines is critical: report animal strain, sample size justification, randomization, and blinding protocols. Multi-site studies must name lead investigators and ethics committee approvals .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.